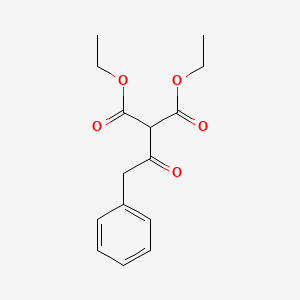

Diethyl 2-(2-phenylacetyl)propanedioate

Übersicht

Beschreibung

Diethyl 2-(2-phenylacetyl)propanedioate, also known as diethyl (phenylacetyl)malonate, is an organic compound with the molecular formula C15H18O5. It is a diester of malonic acid, featuring a malonate core with a phenylacetyl group attached to one of the methylene carbons and two ethyl ester groups. This compound is typically found as a crystalline solid and is sparingly soluble in water but highly soluble in organic solvents such as ethanol, methanol, and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of diethyl 2-(2-phenylacetyl)propanedioate involves the reaction of diethyl phthalate and sodium metal co-steamed with anhydrous ethanol. This mixture is added dropwise to a combination of diethyl malonate, carbon tetrachloride, and magnesium. The reaction is initiated by heating and controlling the temperature to ensure a smooth reaction. Anhydrous ether is then added, and the mixture is heated for one hour. The ether solution of phenylacetyl chloride is added slowly to avoid an intense reaction. After completion, the mixture is cooled, water is added, and the oil layer is separated. The ether is evaporated under reduced pressure to obtain this compound .

Industrial Production Methods: Industrial production follows a similar synthetic route but on a larger scale, ensuring precise control of reaction conditions to maximize yield and purity. The use of automated systems for temperature control and reagent addition is common in industrial settings to maintain consistency and safety .

Types of Reactions:

Hydrolysis: this compound undergoes hydrolysis under acidic or basic conditions, leading to the formation of malonic acid derivatives.

Ester Exchange: This compound can react with other alcohols to form different esters. .

Common Reagents and Conditions:

Acidic or Basic Hydrolysis: Hydrochloric acid or sodium hydroxide is commonly used for hydrolysis reactions.

Ester Exchange: Methanol or ethanol in the presence of an acid catalyst is used for ester exchange reactions

Major Products:

Hydrolysis Products: Malonic acid derivatives and phenylacetic acid.

Ester Exchange Products: Various esters depending on the alcohol used

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Diethyl 2-(2-phenylacetyl)propanedioate serves as a crucial intermediate in the synthesis of various therapeutic agents. Its structural characteristics allow it to participate in diverse chemical reactions, leading to the development of bioactive molecules. Some notable applications include:

- Synthesis of Anti-inflammatory Drugs : The compound is utilized in creating non-steroidal anti-inflammatory drugs (NSAIDs), which are essential for pain management and inflammation reduction.

- Anticonvulsants : It plays a role in synthesizing anticonvulsant medications, which are critical for treating epilepsy and other seizure disorders.

- Production of Phenobarbital : Diethyl phenylacetyl malonate is involved in the synthesis of phenobarbital, a barbiturate used for its sedative and anticonvulsant properties .

Agrochemical Applications

In the agrochemical sector, this compound is employed as a precursor for herbicides and pesticides. Its ability to inhibit specific metabolic pathways makes it valuable for developing environmentally friendly agricultural products. Key applications include:

- Herbicide Development : The compound's structure allows for modifications that enhance herbicidal activity against target weeds.

- Pesticide Synthesis : Its reactivity contributes to the design of insecticides that can effectively manage pest populations while minimizing environmental impact .

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in drug development:

- Research on GPR88 Agonists : A study explored novel GPR88 agonists derived from similar scaffolds, indicating potential pathways for developing new therapeutic agents using derivatives of diethyl phenylacetyl malonate .

- Synthesis Pathways : Investigations into synthetic routes have demonstrated efficient methods for producing this compound on a larger scale, emphasizing its importance in pharmaceutical manufacturing .

Wirkmechanismus

The mechanism of action of diethyl 2-(2-phenylacetyl)propanedioate involves its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl group can stabilize negative charges through resonance, making it an excellent candidate for various organic transformations. The compound’s reactivity is primarily driven by the carbonyl groups in the ester moieties, which can engage in nucleophilic addition reactions .

Vergleich Mit ähnlichen Verbindungen

Diethyl malonate: Similar in structure but lacks the phenylacetyl group.

Ethyl acetoacetate: Contains a ketone group but differs in the ester configuration.

Methyl phenylacetate: Contains a phenylacetyl group but differs in the ester configuration

Uniqueness: Diethyl 2-(2-phenylacetyl)propanedioate is unique due to the combination of its malonate core and phenylacetyl group, which provides multiple reactive sites and enhances its versatility in organic synthesis. The presence of both ester and ketone functional groups allows for a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .

Biologische Aktivität

Diethyl 2-(2-phenylacetyl)propanedioate, also known as diethyl (phenylacetyl)malonate, is an organic compound characterized by the molecular formula C15H18O5. This compound features a malonate core with a phenylacetyl group and two ethyl ester groups, making it a diester of malonic acid. It appears as a crystalline solid and is sparingly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic addition reactions due to the presence of ester and ketone functional groups. The phenylacetyl moiety stabilizes negative charges through resonance, enhancing the compound's reactivity. The carbonyl groups in the ester moieties are particularly reactive, allowing for diverse chemical transformations that are crucial in drug design and development .

Applications in Medicinal Chemistry

This compound serves as an intermediate in the synthesis of various therapeutic agents, including:

- Anti-inflammatory drugs

- Anticonvulsants

- Herbicides and pesticides in agrochemical applications

Its versatility makes it valuable for synthesizing bioactive molecules that exhibit significant biological activities.

Case Studies and Research Findings

Recent studies have highlighted the potential of compounds related to this compound in various biological contexts:

- Anticancer Activity : Research indicates that derivatives of similar structures exhibit anticancer properties. For instance, compounds with structural similarities have shown cytotoxic effects against different human tumor cell lines, with some demonstrating IC50 values comparable to established anticancer agents like cisplatin .

- Enzyme Inhibition : The compound's derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression. For example, some synthesized compounds showed strong binding interactions with dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis and cellular proliferation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Diethyl Malonate | Lacks phenylacetyl group | Limited biological activity |

| Ethyl Acetoacetate | Contains a ketone group | Moderate biological activity |

| Methyl Phenylacetate | Contains a phenylacetyl group | Moderate biological activity |

| This compound | Unique due to malonate core and phenylacetyl group | High versatility in synthesis |

The uniqueness of this compound lies in its combination of functional groups, which facilitates multiple reactive sites and enhances its potential for diverse applications in organic synthesis and medicinal chemistry .

Eigenschaften

IUPAC Name |

diethyl 2-(2-phenylacetyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O5/c1-3-19-14(17)13(15(18)20-4-2)12(16)10-11-8-6-5-7-9-11/h5-9,13H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZASPDQDIPTZTQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)CC1=CC=CC=C1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30447383 | |

| Record name | Diethyl (phenylacetyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20320-59-6 | |

| Record name | Diethyl (phenylacetyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30447383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.